2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group. The benzodioxole (1,3-benzodioxol-5-yl) contributes electron-rich aromaticity, while the oxadiazole core offers metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAFYGHHQEXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common route includes the formation of the benzodioxole ring followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas like anti-inflammatory or anticancer research.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compounds sharing the 1,3,4-oxadiazole scaffold but differing in substituents demonstrate varied biological activities:
Key Observations :
Benzodioxol-Containing Derivatives
Compounds incorporating the 1,3-benzodioxole moiety exhibit distinct pharmacological profiles:
Key Observations :
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and an oxadiazole ring. The molecular formula is with a molecular weight of 396.44 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 396.44 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown potent activity against various cancer cell lines including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) .
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and by disrupting microtubule dynamics . The cytotoxicity was evaluated using IC50 values, revealing that the compound exhibits growth inhibition at sub-micromolar concentrations.
The primary mechanism through which this compound exerts its biological effects involves the modulation of microtubule assembly. It interacts with tubulin, affecting the polymerization process essential for mitotic spindle formation during cell division . This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : A study evaluating the effects of the compound on MCF-7 cells reported an IC50 value of 0.65 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Inhibition of Notum Carboxylesterase : Another investigation highlighted that oxadiazole derivatives can inhibit Notum carboxylesterase, a negative regulator of Wnt signaling pathways implicated in various cancers . This suggests additional therapeutic avenues for compounds similar to the one .
Comparative Analysis
The following table summarizes the biological activity of various oxadiazole derivatives compared to standard treatments:
| Compound Name | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| This compound | 0.65 | Breast Adenocarcinoma (MCF-7) |
| Doxorubicin | 0.75 | Breast Adenocarcinoma (MCF-7) |
| Oxadiazole Derivative A | 0.50 | Acute Lymphoblastic Leukemia (CEM) |
| Oxadiazole Derivative B | 0.80 | Melanoma (MEL-8) |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves coupling a benzodioxol-containing acetamide precursor with a substituted 1,3,4-oxadiazole intermediate. For example:
- Step 1 : React 5-substituted-1,3,4-oxadiazole derivatives (e.g., 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2 : Purify via recrystallization (DMF/water) and monitor reaction progress using TLC .
- Characterization : Confirm structure via -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), IR (C=O stretch ~1650 cm), and mass spectrometry (molecular ion peak matching theoretical mass). Purity ≥95% is achievable via HPLC with a C18 column .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELX software (e.g., SHELXL for refinement) .
- - and -NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the benzodioxol, dimethoxyphenyl, and oxadiazole moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <2 ppm error .
Q. How is preliminary biological activity screened?
- In vitro assays : Test for adenosine receptor antagonism (e.g., A subtype) using radioligand binding (e.g., -NECA displacement) and cAMP inhibition assays in HEK-293 cells .
- Dose-response curves : Calculate IC values using non-linear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can low yields in oxadiazole ring formation be addressed?
Q. How to resolve conflicting NMR data for acetamide rotamers?
- Dynamic NMR : Perform variable-temperature -NMR (e.g., 25–80°C) to observe coalescence of rotameric peaks.
- Computational modeling : Use Gaussian09 to calculate energy barriers between rotamers and correlate with experimental data .
Q. What strategies improve selectivity in biological assays?
Q. How to validate in silico predictions of metabolic stability?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare half-life () to computational predictions (e.g., SwissADME) .
Data Contradictions & Troubleshooting
Q. How to address discrepancies between computational and experimental binding affinities?
Q. Why do cytotoxicity assays show variable results across cell lines?
- Mechanistic profiling : Test in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify genotype-specific toxicity.
- Mitochondrial toxicity : Measure ATP levels (CellTiter-Glo) to rule out off-target effects on oxidative phosphorylation .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELXL | X-ray refinement | |
| TLC | Reaction monitoring | |
| Radioligand binding | Receptor affinity | |
| DoE | Reaction optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
